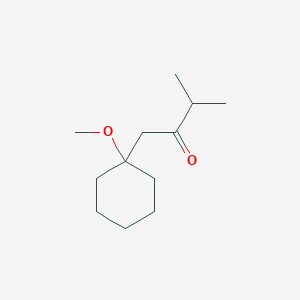
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- is an organic compound with a complex structure that includes a butanone backbone, a methoxycyclohexyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- typically involves the reaction of 2-butanone with 1-methoxycyclohexane under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is formed. Detailed reaction conditions and specific catalysts used can vary based on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield. The process may include steps such as distillation and purification to obtain the final product with high purity .
化学反応の分析
Types of Reactions
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group may be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .
科学的研究の応用
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects or its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials
作用機序
The mechanism by which 2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate its transformation or utilization within biological systems. The pathways involved can vary depending on the specific application and the biological context .
類似化合物との比較
Similar Compounds
1-Methoxy-2-butanone: Similar in structure but lacks the cyclohexyl group.
2-Methyl-1-butene: Shares the butanone backbone but differs in functional groups and overall structure
Uniqueness
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- is unique due to its combination of a methoxycyclohexyl group and a methyl group on the butanone backbone. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
特性
CAS番号 |
652146-20-8 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
1-(1-methoxycyclohexyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C12H22O2/c1-10(2)11(13)9-12(14-3)7-5-4-6-8-12/h10H,4-9H2,1-3H3 |
InChIキー |
DUFMIVMVZJNRBT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)CC1(CCCCC1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)
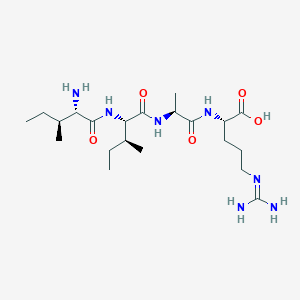
![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
![3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid](/img/structure/B12521839.png)
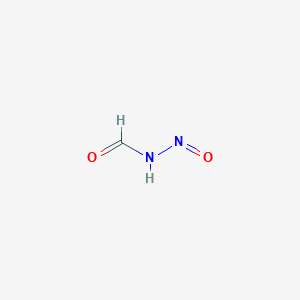
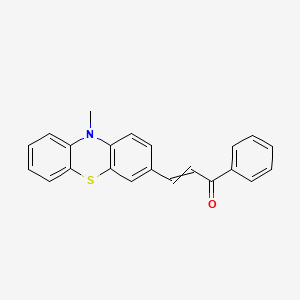
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one](/img/structure/B12521855.png)
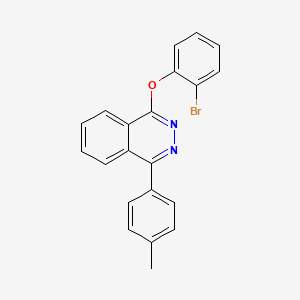
![(3r)-3-[(Triethylsilyl)oxy]pyrrolidine](/img/structure/B12521861.png)
![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)
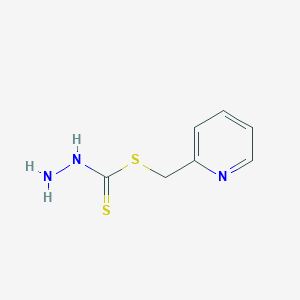
![Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521876.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12521880.png)
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12521881.png)
